Cas no 1260672-72-7 (6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine)
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[4,3-c]pyridine,6-chloro-3-iodo-
- AB74071
- AK-51388
- ANW-64092
- CTK8C0098
- KB-12542
- AKOS016003866
- DB-062435
- METUREDHGCAEJK-UHFFFAOYSA-N
- SY071184
- CS-0127836
- MFCD18250995
- AM86162
- DTXSID40743383
- AS-40974
- 1260672-72-7
- SCHEMBL14895721
- EN300-3178335
- A889808
- 1H-PYRAZOLO[4,3-C]PYRIDINE, 6-CHLORO-3-IODO-
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- MDL: MFCD18250995
- Inchi: 1S/C6H3ClIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
- InChI Key: METUREDHGCAEJK-UHFFFAOYSA-N
- SMILES: IC1=C2C=NC(=CC2=NN1)Cl
Computed Properties
- Exact Mass: 278.90600
- Monoisotopic Mass: 278.90602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 2.284±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
- PSA: 41.57000
- LogP: 2.21590
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11965-5g |
6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 95% | 5g |
$1790 | 2023-09-07 | |
| Matrix Scientific | 188091-500mg |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 500mg |
$526.00 | 2023-09-07 | ||
| Matrix Scientific | 188091-1g |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 1g |
$900.00 | 2023-09-07 | ||
| Matrix Scientific | 188091-5g |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 5g |
$2700.00 | 2023-09-07 | ||
| Fluorochem | 225592-250mg |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 95% | 250mg |
£634.00 | 2022-02-28 | |
| Fluorochem | 225592-1g |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 95% | 1g |
£1583.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV894-50mg |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 95+% | 50mg |
220.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV894-1g |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 95+% | 1g |
1933.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV894-200mg |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
1260672-72-7 | 95+% | 200mg |
552.0CNY | 2021-08-04 | |
| TRC | C367003-2.5mg |
6-Chloro-3-Iodo-1h-Pyrazolo[4,3-C]Pyridine |
1260672-72-7 | 2.5mg |
$ 50.00 | 2022-04-01 |
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Suppliers
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Comprehensive Overview
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, identified by the CAS number 1260672-72-7, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural features and diverse biological activities. The molecule consists of a pyrazole ring fused to a pyridine ring, with substituents at positions 6 and 3 being chlorine and iodine, respectively. These substituents play a crucial role in modulating the electronic properties and reactivity of the compound.
The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling reactions to introduce the iodine substituent. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored alternative synthetic pathways, such as microwave-assisted synthesis and continuous flow chemistry, to optimize the preparation process further.
The structural uniqueness of this compound makes it an attractive candidate for various applications. In medicinal chemistry, 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has been investigated as a potential lead molecule for drug development. Its ability to act as a kinase inhibitor has been highlighted in recent studies, particularly in targeting protein kinases involved in cancer progression. For instance, a study published in the Nature Communications journal demonstrated that this compound exhibits potent inhibitory activity against Aurora kinases, which are critical regulators of cell division.
Beyond its pharmacological applications, this compound has also found utility in materials science. The heterocyclic framework of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine allows for its incorporation into advanced materials such as organic semiconductors and optoelectronic devices. Recent research has focused on its role as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and conductivity. These materials hold promise for applications in energy storage and sensing technologies.
In terms of chemical properties, 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine demonstrates remarkable thermal stability and high solubility in polar solvents. These characteristics make it suitable for use in various chemical reactions, including Suzuki-Miyaura couplings and Stille reactions. Moreover, its electronic properties have been extensively studied using computational methods such as density functional theory (DFT), providing insights into its reactivity and potential for further functionalization.
The biological evaluation of this compound has revealed its potential as an anti-inflammatory agent. Studies conducted by researchers at the University of California have shown that it exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This finding underscores its potential for development into a novel class of anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.
In conclusion, 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new facets of its properties and functionalities, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.
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